molecular formula C9H13N B13325688 1-Ethynyl-5-azaspiro[2.5]octane

1-Ethynyl-5-azaspiro[2.5]octane

Katalognummer: B13325688
Molekulargewicht: 135.21 g/mol
InChI-Schlüssel: FHHJWQJCIBOCPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethynyl-5-azaspiro[25]octane is a unique organic compound characterized by its spirocyclic structure, which includes an azaspiro ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethynyl-5-azaspiro[2.5]octane typically involves the annulation of a cyclopentane ring with an azaspiro ring system. One common approach is the reaction of cyclohexanone with ammonia and sodium hypochlorite, which leads to the formation of the azaspiro ring . This method is advantageous due to its efficiency and the use of readily available starting materials.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous-flow synthesis. This method involves the use of a microreaction system that allows for precise control of reaction conditions, such as temperature and reaction time . This approach enhances the efficiency and safety of the production process, making it a viable option for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethynyl-5-azaspiro[2.5]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the ethynyl and azaspiro functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Ethynyl-5-azaspiro[2.5]octane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Ethynyl-5-azaspiro[2.5]octane involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Ethynyl-5-azaspiro[2.5]octane is unique due to its ethynyl group, which imparts distinct reactivity and potential applications compared to its analogs. This structural feature allows for a broader range of chemical transformations and interactions with biological targets.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. The development of efficient synthetic methods and a deeper understanding of its mechanism of action will further enhance its applications and impact.

Eigenschaften

Molekularformel

C9H13N

Molekulargewicht

135.21 g/mol

IUPAC-Name

2-ethynyl-5-azaspiro[2.5]octane

InChI

InChI=1S/C9H13N/c1-2-8-6-9(8)4-3-5-10-7-9/h1,8,10H,3-7H2

InChI-Schlüssel

FHHJWQJCIBOCPO-UHFFFAOYSA-N

Kanonische SMILES

C#CC1CC12CCCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.